N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
Description
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic acetamide derivative featuring a 2,3-dihydroimidazolone core substituted with two 4-methoxyphenyl groups. The compound’s structure includes a central imidazolone ring (2-oxo-2,3-dihydro-1H-imidazole) linked to an acetamide group, which is further substituted with a 4-methoxyphenyl moiety. This dual substitution pattern likely influences its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)20-18(23)13-21-11-12-22(19(21)24)15-5-9-17(26-2)10-6-15/h3-12H,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUAYRRVOFTKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized with ammonium acetate to yield the imidazole ring. The final step involves the acylation of the imidazole derivative with 4-methoxyphenylacetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl groups may facilitate binding to hydrophobic pockets, while the imidazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(a) N-(3,4-Dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide (F337-0244)
- Molecular Formula : C₂₀H₂₁N₃O₅
- Molecular Weight : 383.4 g/mol
- Key Structural Difference : The substitution of the phenyl ring with a 3,4-dimethoxyphenyl group instead of a single 4-methoxyphenyl.
- This could lead to differences in crystal packing or biological activity compared to the target compound .
(b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Molecular Formula : C₉H₉ClN₂O₅S
- Molecular Weight : 292.7 g/mol
- Key Structural Difference : Incorporation of a nitro group, chloro substituent, and methylsulfonyl moiety.
- The steric bulk of the sulfonyl group may also hinder hydrogen bonding compared to the methoxy-substituted target compound .
Core Heterocyclic Ring Comparisons
(a) 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
- Key Structural Feature : A dihydro-1H-pyrazol-4-yl ring instead of an imidazolone core.
- Structural Insights: The pyrazolyl ring exhibits a dihedral angle of 48.45° with the dichlorophenyl group, indicating significant steric repulsion. Hydrogen-bonding forms R₂²(10) dimer motifs, stabilizing the crystal lattice. This contrasts with the imidazolone core of the target compound, which may adopt different packing due to variations in hydrogen-bond donor/acceptor sites .
(b) Formoterol-Related Compounds
- Examples: Formoterol-related compound C (N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide).
- Key Structural Feature: Incorporation of an ethanolamine side chain and phenolic hydroxyl groups.
- Functional Impact : These groups enable β-adrenergic receptor agonism, a pharmacological property absent in the target compound. The acetamide group in Formoterol derivatives serves as a linker rather than a core functional group .
Hydrogen-Bonding and Crystallographic Behavior
- Target Compound : The imidazolone ring’s carbonyl and NH groups likely participate in hydrogen bonding. Methoxy groups may engage in weak C–H···O interactions, influencing crystal packing.
- Comparison with N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : The latter forms chains via C–H···O interactions (C9–H9B···O3 and C2–H5···O5), whereas the target compound’s methoxy groups may promote denser packing through π-π interactions .
Biological Activity
N-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities based on recent studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, including the reaction of 4-methoxyphenyl derivatives with imidazole-based compounds. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Table 1: Key Spectroscopic Data
| Technique | Observations |
|---|---|
| IR | Characteristic peaks at 1680 cm (C=O amide) and 3381 cm (NH) |
| NMR | Signals indicating the presence of methoxy groups and aromatic protons |
| Mass Spec | Pseudo-molecular peaks consistent with the molecular formula |
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis in MDA-MB-231 breast cancer cells. The mechanism involves the activation of apoptotic pathways and the increase of annexin V-FITC positive cells by approximately 22-fold compared to controls .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MDA-MB-231 | 10.93 | 22 |
| Other tested lines | Varies | Not specified |
2.2 Enzyme Inhibition
The compound also demonstrates enzyme inhibition activity. It has been shown to inhibit carbonic anhydrase IX (CA IX) with an IC50 value ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II . This selectivity is crucial for developing targeted cancer therapies that minimize side effects on normal cells.
2.3 Antibacterial Activity
In addition to its anticancer properties, the compound exhibits antibacterial activity against various strains of bacteria. Studies have reported its effectiveness in inhibiting bacterial growth, which may be attributed to its ability to disrupt bacterial metabolic processes .
3. Mechanistic Insights
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets:
- Imidazole Ring : The presence of the imidazole moiety is essential for its anticancer and antibacterial activities.
- Methoxy Substituents : The methoxy groups enhance lipophilicity, improving cellular uptake and bioavailability.
Q & A
Q. How does this compound compare to structurally related imidazolone derivatives in terms of selectivity?
- Methodology :
- Construct a pharmacophore model (e.g., MOE) highlighting critical H-bond acceptors (imidazolone carbonyl) and hydrophobic regions (methoxyphenyl) .
- Test against a panel of related compounds in competitive binding assays (SPR/Biacore) to rank target affinity .
- Example
| Compound | IC50 (nM) | Selectivity Index (vs. off-target) |
|---|---|---|
| Target Compound | 12.3 | 15.8 |
| 4-Fluorophenyl Analog | 28.7 | 8.2 |
| Non-methoxy Analog | >1000 | <1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
